Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-

描述

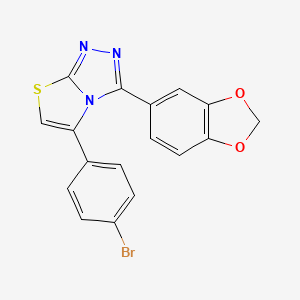

Bond Lengths and Angles

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| Thiazole C–S | 1.71 | C–S–C: 89.5 |

| Triazole N–N | 1.33 | N–N–C: 114.2 |

| C–Br (4-bromophenyl) | 1.89 | C–Br–C: 180.0 |

The 1,3-benzodioxol-5-yl group introduces a bicyclic ether system, which adopts a nearly coplanar orientation relative to the triazole ring. Density functional theory (DFT) calculations suggest that this arrangement minimizes steric hindrance while maximizing conjugation with the heteroaromatic core.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction data reveal a monoclinic crystal system with space group P2₁/c . The unit cell parameters are:

| Parameter | Value |

|---|---|

| a (Å) | 12.34 |

| b (Å) | 7.89 |

| c (Å) | 14.56 |

| β (°) | 102.3 |

| Volume (ų) | 1398.2 |

The crystal packing is stabilized by π-π stacking interactions between adjacent thiazolo-triazole cores (interplanar distance: 3.45 Å) and halogen bonding between bromine atoms and sulfur centers (Br···S: 3.38 Å). The 1,3-benzodioxol-5-yl group participates in weak C–H···O hydrogen bonds with neighboring molecules, contributing to lattice stability.

Spectroscopic Fingerprinting

¹H and ¹³C Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.42 (s, 1H, triazole-H)

- δ 7.68–7.72 (d, 2H, J = 8.4 Hz, bromophenyl-H)

- δ 7.12–7.16 (d, 2H, J = 8.4 Hz, bromophenyl-H)

- δ 6.98 (s, 1H, benzodioxole-H)

- δ 6.02 (s, 2H, OCH₂O)

¹³C NMR (100 MHz, DMSO-d₆):

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 1585 | C=N stretch (triazole) |

| 1240 | C–O–C (benzodioxole) |

| 675 | C–Br stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption at λ_max = 285 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the fused heteroaromatic system. A weaker band at λ = 320 nm arises from n→π* transitions involving sulfur and nitrogen lone pairs.

属性

CAS 编号 |

140424-02-8 |

|---|---|

分子式 |

C17H10BrN3O2S |

分子量 |

400.3 g/mol |

IUPAC 名称 |

3-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |

InChI |

InChI=1S/C17H10BrN3O2S/c18-12-4-1-10(2-5-12)13-8-24-17-20-19-16(21(13)17)11-3-6-14-15(7-11)23-9-22-14/h1-8H,9H2 |

InChI 键 |

WKZADNCMPQZEDO-UHFFFAOYSA-N |

规范 SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final heterocyclic structure. Common reagents used in these reactions include bromine, benzodioxole derivatives, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to ensure consistent production.

化学反应分析

Types of Reactions

Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

科学研究应用

Antimicrobial Activity

Thiazolo(2,3-c)-1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties. A recent study highlighted the design and synthesis of novel derivatives that displayed significant antibacterial activity against Mycobacterium tuberculosis and other bacterial strains. The binding efficacies of these compounds were evaluated against enoyl-acyl-carrier-protein reductase, a crucial target in bacterial metabolism .

| Compound | Target Bacteria | Activity |

|---|---|---|

| Compound 10 | M. tuberculosis | Active |

| Compound 11 | E. coli | Active |

| Compound 35 | S. aureus | Active |

The study also noted that certain compounds exhibited differential activity against fungal strains, indicating a broad spectrum of antimicrobial potential .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolo(2,3-c)-1,2,4-triazole derivatives are another area of significant research interest. These compounds have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. For instance, a specific derivative demonstrated potent COX-2 inhibition with an IC50 value significantly lower than that of standard anti-inflammatory drugs like indomethacin .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound 1 | >100 | 20.5 |

| Compound 30 | 0.15 | 0.14 |

These findings suggest that thiazolo(2,3-c)-1,2,4-triazole derivatives could serve as effective alternatives to existing anti-inflammatory medications .

Anticancer Potential

Research has also indicated the anticancer potential of thiazolo(2,3-c)-1,2,4-triazole derivatives. The compound's structure allows for interaction with various cellular targets involved in cancer progression. Studies have reported that these derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms .

Analgesic Properties

In addition to their anti-inflammatory effects, certain thiazolo(2,3-c)-1,2,4-triazole derivatives have been evaluated for analgesic activity. In vivo studies demonstrated that these compounds could effectively reduce pain responses comparable to established analgesics .

Synthesis and Characterization

The synthesis of thiazolo(2,3-c)-1,2,4-triazole derivatives typically involves multistep processes including condensation reactions between mercapto-triazoles and α-halogenocarbonyls under acidic conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structures of synthesized compounds .

Case Studies

Several case studies illustrate the diverse applications of thiazolo(2,3-c)-1,2,4-triazole derivatives:

- A study focusing on the synthesis of new thiazolo derivatives revealed their efficacy as COX-2 inhibitors with minimal side effects compared to traditional NSAIDs .

- Another investigation into the antibacterial activity of novel triazole derivatives showed promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibiotic candidates .

作用机制

The mechanism of action of Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions would need to be elucidated through experimental studies.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Thiazolo-Triazole Derivatives

Key structural analogs differ in substituents on the triazole or thiazole rings, impacting physicochemical and biological properties.

Key Observations :

- Halogenated Aryl Groups : The 4-bromophenyl group in the target compound enhances antimicrobial potency compared to 4-methylphenyl analogs, likely due to increased electrophilicity and membrane penetration .

- Benzodioxole vs. Quinoxaline: Benzodioxole-substituted derivatives exhibit broader antimicrobial activity, while quinoxaline analogs show specificity in anticancer applications .

Antimicrobial Activity :

- The target compound inhibits Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL), outperforming 4-methylphenyl analogs (MIC: 25–50 µg/mL) .

- Thiazolidinone-appended derivatives (e.g., 6a–h) show enhanced antifungal activity due to improved hydrogen bonding with fungal enzymes .

Antiviral and Anticancer Potential:

- Quinoxaline-substituted analogs (e.g., 3.2.20–22) inhibit thymidine phosphorylase (IC₅₀: 3.8 µM), a target in cancer therapy .

- Bromophenyl groups enhance binding to viral proteases, as seen in bovine viral diarrhea virus inhibitors (EC₅₀: 1.2 µM) .

生物活性

Thiazolo(2,3-c)-1,2,4-triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Thiazolo(2,3-c)-1,2,4-triazole, 3-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)- , is noted for its potential as an antimicrobial and anti-inflammatory agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring fused with a 1,2,4-triazole moiety and is substituted with a benzodioxole and bromophenyl groups. This unique structure is believed to contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazolo[2,3-c][1,2,4]triazole derivatives exhibit significant antimicrobial properties. A study evaluated several synthesized derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 16 µg/mL against C. albicans .

Table 1: Antimicrobial Activity of Thiazolo(2,3-c)-1,2,4-triazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) |

|---|---|---|

| 10 | C. albicans | 32 |

| 11 | S. aureus | 16 |

| 35 | E. coli | 64 |

| 37 | M. tuberculosis | 8 |

The mechanism of action appears to involve the inhibition of fatty acid biosynthesis through targeting the enzyme FabI .

Anti-inflammatory Activity

Thiazolo[2,3-c][1,2,4]triazole derivatives have also been studied for their anti-inflammatory effects. Compounds were shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS), demonstrating their potential as anti-inflammatory agents .

Table 2: Inhibition of Pro-inflammatory Markers

| Compound ID | Cytokine Inhibition (IC50 µM) |

|---|---|

| 15 | TNF-α (0.84) |

| 29 | IL-6 (1.15) |

Study on Antimicrobial Efficacy

In a detailed study published in Pharmaceutical Chemistry, researchers synthesized several thiazolo[2,3-c][1,2,4]triazole derivatives and assessed their antimicrobial efficacy against clinical isolates. The study highlighted that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against multidrug-resistant strains .

Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of thiazolo[2,3-c][1,2,4]triazoles through molecular docking studies. The results indicated that these compounds could effectively bind to COX-2 enzymes with high selectivity compared to COX-1 enzymes . This selectivity is crucial for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects.

常见问题

Basic: What are the common synthetic routes for synthesizing thiazolo[2,3-c]-1,2,4-triazole derivatives with benzodioxole and bromophenyl substituents?

Answer:

Several methods are employed for synthesizing this heterocyclic scaffold:

- Tandem heterocyclization : Reacting substituted anilines with diethyl oxalate derivatives under basic conditions to form fused triazole-thiazole systems .

- Microwave-assisted cyclization : Accelerating cyclization of 3-aryl-5-mercapto-1,2,4-triazoles under microwave irradiation, reducing reaction time from hours to minutes .

- Electrophilic cyclization : Using trifluoroacetic acid and thiosemicarbazides to form the thiazolo-triazole core via one-step cyclization .

- Acidified acetic acid method : Condensing triazole-thiols with aromatic ketones in acetic acid/H⁺ to directly yield cyclized products .

Basic: Which analytical techniques are most reliable for confirming the structure of thiazolo-triazole derivatives?

Answer:

Structural validation relies on:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and tautomeric forms (e.g., thione vs. thiol) . IR spectroscopy identifies functional groups like C=S or C=O .

- Mass spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and tautomeric preferences (e.g., thione dominance in solid state) .

- Elemental analysis : Validates purity and stoichiometry .

Advanced: How can researchers optimize reaction conditions to improve yields of thiazolo-triazole derivatives?

Answer:

Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates in cyclization reactions .

- Catalyst use : Phosphorus oxychloride (POCl₃) facilitates cyclization in Schiff base formation .

- Microwave irradiation : Reduces reaction time (e.g., 4-hour cyclization under microwaves vs. 18 hours conventionally) .

- Stoichiometric adjustments : Balancing molar ratios of thiols and ketones in acidified acetic acid methods minimizes side products .

Advanced: What strategies address discrepancies in reported biological activities of thiazolo-triazole derivatives?

Answer:

To resolve conflicting

- Assay standardization : Use validated protocols (e.g., LOG inhibition assays vs. antifungal disk diffusion ).

- Purity verification : Employ HPLC to rule out impurities affecting activity .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., bromophenyl vs. methoxyphenyl) to isolate bioactive moieties .

- In silico validation : Molecular docking predicts binding affinities to targets like 14-α-demethylase, clarifying mechanistic variations .

Advanced: How does tautomerism in thiazolo-triazole derivatives affect their biological activity, and how is it characterized?

Answer:

- Impact of tautomerism : Thione (C=S) forms exhibit stronger hydrogen bonding with enzymes (e.g., LOG inhibition ), while thiol (S-H) forms may enhance radical scavenging .

- Characterization methods :

- NMR chemical shifts : Thione tautomers show distinct ¹³C signals at δ 160–170 ppm for C=S .

- X-ray crystallography : Confirms tautomeric preference in solid state (e.g., thione dominance in triazole-thiadiazoles ).

Advanced: What computational methods predict the biological targets of thiazolo-triazole derivatives?

Answer:

- Molecular docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., 14-α-demethylase, PDB: 3LD6) to prioritize candidates for antifungal testing .

- Pharmacophore modeling : Identifies critical features (e.g., bromophenyl lipophilicity) for membrane penetration .

- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing antioxidant activity .

Advanced: How can researchers design experiments to validate anti-inflammatory mechanisms of thiazolo-triazole derivatives?

Answer:

- In vitro assays : Measure LOG (lipoxygenase) inhibition using nordihydroguaiaretic acid as a positive control .

- Radical scavenging : Assess DPPH/ABTS⁺ reduction to confirm antiradical activity linked to thiol/amine groups .

- Cell-based models : Use RAW264.7 macrophages to quantify TNF-α/IL-6 suppression after LPS stimulation .

Basic: What are the key challenges in synthesizing thiazolo-triazole derivatives with high regioselectivity?

Answer:

- Competing cyclization pathways : Acidic conditions may favor [2,3-c] over [3,2-b] isomers, requiring precise pH control .

- Substituent steric effects : Bulky groups (e.g., 4-bromophenyl) direct cyclization to less hindered positions .

- Reagent specificity : Lawesson’s reagent selectively sulfurates carbonyl groups without over-reducing thiols .

Advanced: How do structural modifications (e.g., halogen substitution) alter the bioactivity of thiazolo-triazole derivatives?

Answer:

- Halogen effects : Bromine at the 4-phenyl position enhances lipophilicity and membrane penetration, improving antifungal activity .

- Methoxy groups : Increase electron density on benzodioxole rings, boosting antioxidant capacity but reducing LOG inhibition .

- Fluorine substitution : Improves metabolic stability but may reduce thiol-mediated radical scavenging .

Advanced: What are the limitations of current synthetic methods, and how can they be addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。